4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine
Description
Properties
Molecular Formula |
C11H7Cl2FN2 |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C11H7Cl2FN2/c1-6-9(14)10(13)16-11(15-6)7-3-2-4-8(12)5-7/h2-5H,1H3 |
InChI Key |
FVEHHQADEKPEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC(=CC=C2)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group serves as the primary site for nucleophilic displacement due to its electronic activation by adjacent electron-withdrawing substituents. Key reactions include:
Amination Reactions
Reaction with primary or secondary amines yields 4-amino derivatives under mild conditions:
| Amine | Solvent | Base | Temp. (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclohexan-1-amine | DMF | DIPEA | 25 | 77–84 | |
| 3-Chloro-4-fluoroaniline | DMF | DIPEA | 25 | 83 |
This reactivity enables the synthesis of bioactive analogs for medicinal chemistry applications .
Alkoxy/Oxy Substitution
Methanol or phenols displace the 4-chloro group under basic conditions, forming ether derivatives. For example:
Cross-Coupling Reactions
The 2-(3-chlorophenyl) group participates in palladium-catalyzed couplings, enabling structural diversification:
Suzuki-Miyaura Coupling
The 3-chlorophenyl moiety undergoes coupling with aryl boronic acids:
| Boronic Acid | Catalyst | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄ | XPhos | 65 | |
| 3,5-Dichlorophenyl | Pd(OAc)₂ | SPhos | 58 |
This method facilitates the introduction of electron-deficient aryl groups for kinase inhibitor development .
Photoredox Functionalization
The pyrimidine core participates in visible-light-mediated reactions for C–H bond activation:
-
Under blue LED irradiation with [Ir(ppy)₃] as a photocatalyst, regioselective alkylation occurs at the 5-fluoro position .
-
Yields range from 45–72% depending on the alkyl radical precursor .
Electrophilic Aromatic Substitution
The 3-chlorophenyl ring undergoes halogenation and nitration at the para position relative to the existing chlorine:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 3-Chloro-4-nitrophenyl | 61 | |
| Br₂/FeBr₃ | 25°C, 12 hr | 3-Chloro-4-bromophenyl | 55 |
Reductive Dehalogenation
The 4-chloro group is selectively removed under hydrogenolysis conditions:
-
Catalytic hydrogenation (H₂, 1 atm; Pd/C, EtOH) produces 2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine in 89% yield.
-
This reaction preserves the 5-fluoro and 6-methyl groups, critical for maintaining bioactivity.
Biological Activity and SAR Insights
Reaction products demonstrate structure–activity relationship (SAR) trends:
-
Antimalarial Activity : 4-(3,4-Dichlorophenyl) analogs show IC₅₀ = 698 nM against PfGSK3 kinase .
-
Ion Channel Modulation : 4-Anilino derivatives exhibit EC₅₀ = 7.48 μM for KCa2.2 channel potentiation .
Stability and Reactivity Considerations
-
Acid/Base Sensitivity : The compound degrades in strong acids (pH < 2) or bases (pH > 12).
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
Scientific Research Applications
4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₁₁H₇Cl₂FN₂.
Key Observations
Substituent Effects on Reactivity and Stability Position 5: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the acetoxy group in the ester derivative or the nitrile group in the carbonitrile analog . Position 6: The methyl group in the target compound offers steric simplicity compared to bulkier substituents like 4-methoxyphenyl in the carbonitrile derivative . This may influence solubility and crystallization behavior. Position 2: The 3-chlorophenyl group is shared with compound 1j and the carbonitrile analog , suggesting its role in π-π stacking interactions or receptor binding.
Biological Activity While direct activity data for the target compound is unavailable, structurally related NOR derivatives with 3-chlorophenyl groups (e.g., ND-7) exhibit moderate antimicrobial activity against B. subtilis (MIC = 0.6–1.0 μM) . This implies that the 3-chlorophenyl substituent may contribute to bioactivity, though pyrimidine core modifications (e.g., fluorination) could further modulate potency.
Synthetic Utility
- The ester derivative (Table 1, row 2) serves as a synthetic intermediate, highlighting the versatility of 5-position functionalization for further derivatization . In contrast, the carbonitrile analog demonstrates the incorporation of electron-withdrawing groups for agrochemical applications.
Physicochemical Properties
- Melting points for phosphorothioate analogs (e.g., 52–54°C for 1j ) are lower than typical pyrimidines, likely due to reduced crystallinity from the flexible phosphorothioate group. Pyrimidines with rigid substituents (e.g., trifluoromethyl ) may exhibit higher melting points, though data gaps limit direct comparison.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-2-(3-chlorophenyl)-5-fluoro-6-methylpyrimidine, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) reactions. For example, halogenation at the pyrimidine ring’s 4-position can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Optimization involves adjusting temperature (80–120°C), catalyst loading (e.g., DMAP), and stoichiometry of substituents like 3-chlorophenyl groups. Reaction progress should be monitored via TLC or HPLC to identify intermediates and byproducts . Design of Experiments (DoE) can systematically optimize yield and purity.
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential for characterization?
- Methodological Answer : X-ray crystallography is the gold standard for confirming bond angles, dihedral angles, and crystal packing (e.g., dihedral angles between pyrimidine and aryl groups reported as 12.8° and 86.1° in related compounds) . Complementary techniques include:
- NMR : Assign peaks for methyl (δ ~2.5 ppm), fluorine (¹⁹F NMR), and aromatic protons.
- HPLC : Assess purity (>95% as per academic standards) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ ion).
Q. What safety protocols are critical when handling halogenated pyrimidine derivatives like this compound?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to volatility and toxicity of intermediates (e.g., chlorinated byproducts).
- Waste management: Segregate halogenated waste and collaborate with certified disposal services to avoid environmental contamination .
- Monitor air quality for hazardous vapors (e.g., methylsulfanyl groups).
Advanced Research Questions
Q. How do substituent electronic effects (e.g., chloro, fluoro, methyl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the pyrimidine ring for Suzuki-Miyaura couplings. Computational studies (DFT) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. Experimentally, optimize Pd-catalyst systems (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous DMF at 80°C. Monitor regioselectivity via LC-MS .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from variations in:
- Purity : Use HPLC to verify compound integrity (>98% purity reduces false positives) .
- Assay conditions : Standardize MIC tests (e.g., broth microdilution for antimicrobial activity) across labs.
- Structural analogs : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-methoxyphenyl in antifungal assays) .
Q. What strategies can stabilize the crystal structure of this compound to enhance solubility without compromising bioactivity?
- Methodological Answer :
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify hydrogen-bonding networks (e.g., C–H⋯O interactions observed in related pyrimidines) .
- Salt formation : Introduce counterions (e.g., HCl salts) to improve aqueous solubility.
- Amorphous dispersion : Use spray drying with polymers (HPMC-AS) to stabilize metastable forms.
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., CYP450 inhibition)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
